Sodium L-lactate

Overview

Description

Sodium L-lactate (SL) is a salt form of lactic acid and is commonly used in the food and pharmaceutical industries due to its preservative and antibacterial properties. It is known for its ability to inhibit the growth of various microorganisms, including Listeria monocytogenes, Staphylococcus aureus, and Salmonella spp., which is particularly beneficial in food preservation . Additionally, SL has been found to interact with proteins such as bovine serum albumin (BSA), which is significant for understanding its behavior in biological systems .

Synthesis Analysis

The production of L-lactic acid, from which this compound can be derived, has been studied using a sodium lactate tolerant mutant strain of Bacillus sp. Na-2. This strain was used in a sodium hydroxide-based L-lactic acid production process, which showed promising results for industrial-scale production due to its high productivity, conversion rate, and optical purity .

Molecular Structure Analysis

Sodium complexes with NNO-tridentate Schiff base ligands have been synthesized and used as catalysts for the ring-opening polymerization of L-lactide. The structure of these complexes, particularly their electronic effects, significantly influences their catalytic activity. For instance, ligands with electron-donating groups have been shown to increase the activity of sodium complexes in catalyzing polymerization .

Chemical Reactions Analysis

This compound has been shown to affect the expression of various molecules in biological systems. For example, it can increase the expression and release of matrix metalloproteinase (MMP) and cytokines in U937 macrophage-like cells, which may contribute to the pathogenesis of type 2 diabetes by enhancing inflammation . Additionally, this compound influences the expression and release of brain-derived neurotrophic factor (BDNF), inducible nitric oxide synthase (iNOS), and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cell cultures .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties have been evaluated in various food products. It has been found to lower water activity and pH, which contributes to its antimicrobial effects . In comminuted sausages, SL has been shown to influence chemical composition, physico-chemical and textural properties, and to have an antilisterial effect . In hot-boned pork sausage patties, SL and acetic acid derivatives have been shown to affect color retention, microbial growth, and sensory attributes . Furthermore, the interaction of SL with BSA has been studied, revealing that van der Waals interactions and hydrogen bonds are the main forces in the binding process .

Scientific Research Applications

Sodium L-lactate and Protein Interaction

Research has shown that this compound (SL) interacts with bovine serum albumin (BSA), indicating its potential in food and pharmaceutical industries due to its antioxidant and antibacterial properties. The interaction, analyzed through spectroscopic and molecular modeling studies, revealed that SL binds with BSA through van der Waals interactions and hydrogen bonds. This binding is a spontaneous process and involves specific amino acid residues, highlighting the significance of SL in protein interaction and stability (Javaheri-Ghezeldizaj et al., 2020).

This compound in Food Processing

This compound has been explored as a novel draw solute in the forward osmosis process in food processing. As a common, low-cost food additive, it's non-toxic and generates high osmotic pressure, making it ideal for concentrating sugar solutions and orange juice while preserving food quality and enabling efficient membrane regeneration (Xiao et al., 2021).

Antimicrobial Applications

This compound has been evaluated for its antimicrobial effects, especially in meat products. Studies demonstrate that it can inhibit the growth of foodborne pathogens like Listeria monocytogenes. When used in meat products, it can reduce carcass contamination and control bacterial growth, contributing to the extension of product shelf life. This makes it a valuable, non-toxic, and harmless preservative in the food industry (Yua, 2014).

Lactate in Cancer Therapy

Innovative research has explored the use of plasma-activated this compound solutions in cancer therapy. Studies have identified specific chemical products in plasma-activated L-sodium lactate solutions, like glyoxylate and 2,3-dimethyltartrate, which have shown selective cytotoxic effects on glioblastoma cells but not on normal astrocytes. These findings are opening new pathways in cancer treatment, exploring how plasma-activated L-sodium lactate can be used to target cancer cells selectively (Tanaka et al., 2021).

Lactate in Neurology

In neurology, this compound has been studied for its potential neuroprotective effects, particularly in brain ischemia. Research indicates that lactate can serve as a major energy source for the brain, especially when glucose is not sufficiently available. Administering this compound to animal models prior to induced brain ischemia showed reduced cell death and weight loss, suggesting that lactate can be neuroprotective. However, the effectiveness of lactate may depend on the type of anesthetic agent used during the treatment (Horn & Klein, 2013).

Mechanism of Action

Target of Action

Sodium L-lactate, the sodium salt of L-lactic acid, is a key player in various physiological processes, including pH regulation and energy metabolism . It targets multiple systems in the body, including metabolic pathways where it exhibits efficient conversion for energy production . It also targets the immune system, where it plays a role in signal transduction during immune and inflammatory responses .

Mode of Action

This compound interacts with its targets primarily through its conversion to bicarbonate . This conversion, which takes place in the liver , leads to a metabolic alkalinizing effect . This means that this compound can help regulate the body’s pH balance by neutralizing excess acidity .

Biochemical Pathways

This compound is involved in the Cori cycle, a metabolic pathway that helps regulate energy production . In this cycle, lactate produced in the muscles under anaerobic conditions is converted back to glucose in the liver . This compound can surpass glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver into bicarbonate . This process is crucial for its role as an alkalinizing agent . .

Result of Action

The action of this compound results in several molecular and cellular effects. Its conversion to bicarbonate helps maintain the body’s pH balance . In energy metabolism, it contributes to ATP production, potentially surpassing glucose uptake . In the immune system, it plays a role in signal transduction during immune and inflammatory responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has antimicrobial properties, creating an acidic environment that inhibits harmful bacterial growth . .

Safety and Hazards

Future Directions

Lactate, originally thought to be a metabolic waste product of glycolysis, has recently been reconceptualized to play a pleiotropic role in shaping cell identities through metabolic rewiring and epigenetic modifications . Future research directions include exploring the role of lactate in cell cycle regulation and proliferation , and its potential as a therapeutic intervention .

Biochemical Analysis

Biochemical Properties

Sodium L-lactate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is produced from pyruvate by the enzyme lactate dehydrogenase during anaerobic glycolysis or in proliferatively active cells . This compound exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It is an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . In the inflammatory microenvironment, lactate metabolism plays pivotal roles in acute and chronic inflammatory responses . Lactate also serves as an energetic shuttle and an efficient source of fuel .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial electron transport chain (ETC) without being metabolized . Lactate-induced ETC activation increases pyruvate oxidation and lactate utilization . Mitochondrial ETC can sense the availability of lactate as a nutrient .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, lactate sensors have been developed to track subtle lactate fluctuations in vitro and in vivo . These devices have been validated in a small study of human volunteers, where lactate concentrations were raised and lowered through physical exercise and subsequent rest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, infusion of exogenous hypertonic sodium lactate (HSL) increases cardiac output and stabilizes the haemodynamic profile . More comprehensive studies investigating haemodynamic or cardiovascular effects of HSL have been conducted using different animal models of disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . Lactate is produced in cytosol from pyruvate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) . Lactate is transported into neurons via monocarboxylate transporters .

Subcellular Localization

Current studies suggest that lactate can drive histone lactylation and modulate gene transcription directly

properties

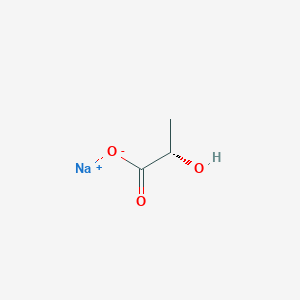

IUPAC Name |

sodium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052830 | |

| Record name | Sodium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

867-56-1 | |

| Record name | Sodium lactate, l- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, sodium salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LACTATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y1C6M9PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?

A1: this compound is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.

Q2: Can this compound be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?

A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as this compound []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.

Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?

A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.

Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?

A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].

Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?

A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.

Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?

A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.

Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?

A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.

Q8: How does liver disease affect the kinetics of this compound elimination?

A8: Individuals with liver disease exhibit slower clearance of intravenously infused this compound compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.

Q9: Is there a relationship between blood lactate levels and insulin secretion?

A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing this compound) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.

Q10: Does lactate supplementation via this compound infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?

A10: Primed constant this compound infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.

Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?

A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.

Q12: How does this compound influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?

A12: this compound exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.

Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?

A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.

Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?

A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.

Q15: What happens to this compound under simulated conditions of alumina refinery (hot sodium hydroxide solution)?

A15: Under simulated alumina refinery conditions, this compound decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.

Q16: Does the structure of lactate influence its utilization in the body?

A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.

Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?

A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.

Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize this compound for growth?

A18: Propionibacterium acnes, an anaerobic bacterium, utilizes this compound as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.

Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?

A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

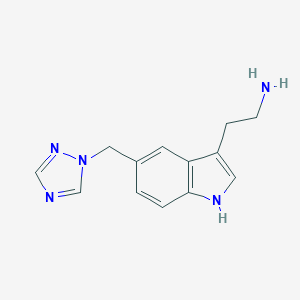

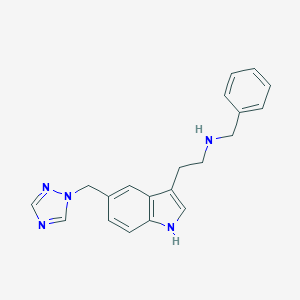

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)